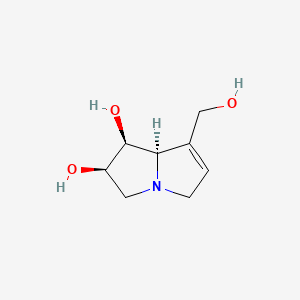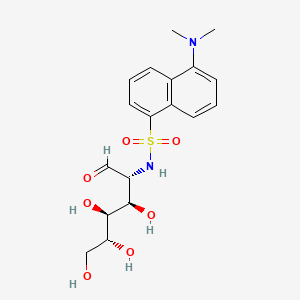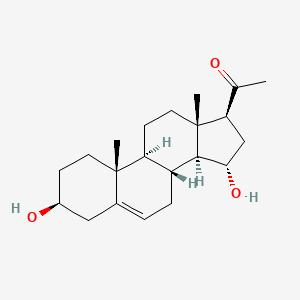
N,N'-Dicyclopropylmethylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of INO-2628-CZ involves the reaction of cyclopropylmethyl chloride or cyclopropylmethyl bromide with piperazine in the presence of sodium carbonate in anhydrous dimethylformamide. This reaction yields N,N-dicyclopropylmethylpiperazine .
Industrial Production Methods: The industrial production of INO-2628-CZ follows the same synthetic route but on a larger scale, ensuring the purity and consistency of the compound through rigorous quality control measures .
Chemical Reactions Analysis
Types of Reactions: INO-2628-CZ undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: INO-2628-CZ can participate in substitution reactions, particularly with halogenated compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenated compounds like bromine or chlorine are often used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives of INO-2628-CZ .
Scientific Research Applications
INO-2628-CZ has several scientific research applications:
Chemistry: It is used as a model compound in studying the effects of piperazine derivatives on various chemical reactions.
Biology: The compound is investigated for its potential effects on biological systems, particularly its interaction with cellular receptors.
Mechanism of Action
INO-2628-CZ exerts its effects by inhibiting the negative cardiac effects of acetylcholine at muscarinic receptors and directly inhibiting potassium channels in the heart. This dual mechanism results in a decrease in heart rate and an increase in contractile force, making it a potential therapeutic agent for heart failure .
Comparison with Similar Compounds
- N,N’-di(cyclopropylmethyl)piperazine dihydrochloride
- Inotuzumab ozogamicin
Comparison: INO-2628-CZ is unique due to its dual mechanism of action, targeting both muscarinic receptors and potassium channels. This sets it apart from other similar compounds, which may only target one of these pathways .
Properties
CAS No. |
82909-97-5 |
|---|---|
Molecular Formula |
C12H24Cl2N2 |
Molecular Weight |
267.24 g/mol |
IUPAC Name |
1,4-bis(cyclopropylmethyl)piperazine;dihydrochloride |
InChI |
InChI=1S/C12H22N2.2ClH/c1-2-11(1)9-13-5-7-14(8-6-13)10-12-3-4-12;;/h11-12H,1-10H2;2*1H |
InChI Key |
UGWBOSRRLJWEPD-UHFFFAOYSA-N |
SMILES |
C1CC1CN2CCN(CC2)CC3CC3.Cl.Cl |
Canonical SMILES |
C1CC1CN2CCN(CC2)CC3CC3.Cl.Cl |
Synonyms |
INO 2628 Ino 2628-CZ INO-2628 Ino-2628-CZ N,N'-di(cyclopropylmethyl)piperazine dihydrochloride N,N'-dicyclopropyl-methyl-piperazine-dichlorhydrate N,N'-dicyclopropylmethylpiperazine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]-trimethylammonium](/img/structure/B1195536.png)











![5-Phenoxy-3,4-dihydrobenzo[b][1,7]naphthyridin-1(2h)-one](/img/structure/B1195556.png)
